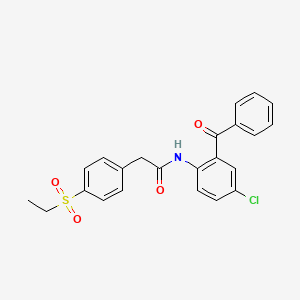

N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a benzoyl-substituted chlorophenyl group and an ethylsulfonylphenyl moiety. Its molecular formula is C₂₃H₁₉ClNO₄S, with a molecular weight of 448.92 g/mol. The compound’s structure includes a central acetamide backbone, with a 4-chlorophenyl ring substituted at the 2-position by a benzoyl group and a 4-(ethylsulfonyl)phenyl group at the adjacent carbon.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGGOSOUJBABHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoyl Chloride Intermediate: This step involves the reaction of benzoyl chloride with a suitable chlorophenyl compound under controlled conditions.

Acetamide Formation: The intermediate is then reacted with an acetamide derivative to form the desired compound.

Introduction of the Ethylsulfonyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The structural features of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide indicate its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for various biological activities, including:

- Anticancer Activity : Research has shown that benzamide derivatives can exhibit significant anticancer properties. The presence of the benzoyl group may enhance interactions with specific cellular targets, promoting apoptosis in cancer cells.

- Anti-inflammatory Effects : The sulfonamide functionality is known for its anti-inflammatory properties, which could make this compound beneficial in treating inflammatory diseases.

Studies on related compounds reveal that modifications in the benzamide structure can lead to enhanced biological activity. For instance:

- Inhibition of Osteoclastogenesis : Similar compounds have been shown to inhibit osteoclastogenesis, suggesting that N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may also possess this capability, making it a candidate for treating osteolytic disorders .

- Enzyme Inhibition : Derivatives of benzamides have demonstrated enzyme inhibition properties, which could be leveraged for therapeutic applications targeting specific enzymatic pathways involved in disease progression.

Synthesis and Characterization

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can be achieved through various chemical reactions, including:

- Acetylation Reactions : Utilizing acetylating agents to introduce the acetamide group into the structure.

- Sulfonation : The introduction of the ethylsulfonyl group can be performed via sulfonation reactions using appropriate reagents.

The characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Key Features | Potential Applications |

|---|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide | Structure | Contains both benzamide and sulfonamide functionalities | Anticancer, anti-inflammatory |

| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Structure | Similar structure with potential anti-cancer activity | Anticancer |

| N-(4-chlorophenyl)-N'-(benzoyl)urea | Structure | Urea derivative showing enzyme inhibition | Enzyme inhibition |

Case Study 1: Anticancer Activity Assessment

In a recent study, derivatives similar to N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide were evaluated for their anticancer effects on various cell lines. The results indicated that modifications in the benzamide structure significantly influenced cytotoxicity against cancer cells, suggesting that this compound could be optimized for enhanced therapeutic efficacy.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of sulfonamide-containing compounds. The study demonstrated that these compounds could effectively reduce inflammatory markers in vitro and in vivo models, highlighting the potential application of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Variations: The ethylsulfonyl group in the target compound contrasts with morpholinosulfonyl (5i, ), phenylsulfonyl (54, ), and methylsulfonyl () analogues.

- Aromatic Substitutions : The 2-benzoyl-4-chlorophenyl group distinguishes the target compound from nitro-substituted () or triazole-containing derivatives (). Chlorine and benzoyl groups may enhance electron-withdrawing effects, influencing binding affinity.

- Molecular Weight : The trifluoromethoxy and dichloro substituents in increase molecular weight (532.36 vs. 448.92), likely affecting pharmacokinetic properties.

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogues like compound 54 () melt at 204–206°C, while nitro-substituted derivatives () form yellow crystals with lower melting points (~150–160°C). Morpholinosulfonyl derivatives () exhibit melting points between 180–220°C, suggesting higher thermal stability due to polar sulfonyl groups.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Ethylsulfonyl groups may balance hydrophobicity and polarity better than methylsulfonyl or morpholinosulfonyl groups, as seen in .

- Therapeutic Potential: The combination of chlorophenyl and ethylsulfonyl groups positions the target compound as a candidate for further evaluation in inflammation or oncology, given the activity of related sulfonamides .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including a benzoyl group, a chlorophenyl moiety, and an ethylsulfonyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C23H20ClNO4S

- Molecular Weight : 441.93 g/mol

- CAS Number : 941884-39-5

The biological activity of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is attributed to its ability to interact with various biological targets. The presence of the benzoyl and sulfonamide functionalities allows for enhanced binding affinities to specific receptors and enzymes involved in disease pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Similar benzamide derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often evaluated for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment.

Case Studies and Research Findings

-

Anticancer Studies :

- A study on structurally related compounds highlighted their ability to inhibit cell growth in non-small cell lung cancer (NSCLC) models. The compounds induced apoptosis and exhibited multi-targeted profiles, enhancing their therapeutic potential against resistant cancer strains .

- Table 1 summarizes the anticancer activity of related compounds:

Compound Name IC50 (µM) Mechanism of Action Compound A 5.0 c-MET inhibition Compound B 3.5 Apoptosis induction N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide TBD TBD -

Anti-inflammatory Effects :

- Research on sulfonamide-containing compounds indicates their efficacy in reducing inflammation markers in vitro. The specific compound's interaction with inflammatory pathways could provide insights into its potential therapeutic applications.

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The unique combination of the benzamide and sulfonamide functionalities in N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may enhance its binding affinity and selectivity towards biological targets compared to simpler derivatives. The chlorophenyl substitution is particularly relevant as it can influence the compound's pharmacokinetics and pharmacodynamics.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation , and X-ray crystallography for unambiguous structural determination. For crystallography, bulky substituents like the benzoyl group may require optimized crystallization solvents (e.g., DMSO/ethanol mixtures) and slow evaporation techniques . Infrared (IR) spectroscopy can validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.

Q. How to design a synthetic route for this compound, considering functional group compatibility?

- Methodological Answer : A multi-step synthesis is typical. Start with protecting the 4-chlorophenylamine group to prevent undesired side reactions. Introduce the ethylsulfonyl moiety via sulfonation of 4-ethylbenzene followed by oxidation (e.g., H₂O₂/CH₃COOH). Couple the intermediates using a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Computational reaction path search tools (e.g., quantum chemical calculations) can predict steric/electronic challenges, such as steric hindrance from the benzoyl group .

Q. What strategies are recommended to assess solubility and stability under varying experimental conditions?

- Methodological Answer : Perform polarity-based solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13). Stability studies under thermal stress (TGA/DSC) and UV light exposure can identify degradation pathways . For hygroscopicity, dynamic vapor sorption (DVS) analysis is critical, especially given the sulfonyl group’s hydrophilicity.

Advanced Research Questions

Q. How to optimize reaction conditions to maximize yield while minimizing side products (e.g., hydrolysis or dimerization)?

- Methodological Answer : Use design of experiments (DoE) to screen parameters: temperature (30–80°C), catalyst loading (e.g., Pd/C for coupling), and solvent polarity (DMF vs. THF). Monitor reaction progress via HPLC or LC-MS. Computational screening of transition states (DFT calculations) can predict competing pathways, such as sulfonyl group hydrolysis . Quench side reactions by controlling water content (e.g., molecular sieves) and avoiding prolonged heating.

Q. How to resolve discrepancies in spectral data during structural analysis (e.g., unexpected peaks in NMR)?

- Methodological Answer : Cross-validate with alternative techniques:

- NMR anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals or detect tautomerism. For example, amide proton exchange broadening may occur in DMSO-d₆ .

- Mass spec inconsistencies : Check for adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Compare with HRMS libraries .

- X-ray challenges : If crystallization fails, employ powder XRD or electron diffraction for partial structural insights .

Q. What computational approaches predict the compound’s reactivity or stability in catalytic systems?

- Methodological Answer : Density functional theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess conformational stability in solvents. For reaction mechanism elucidation, use intrinsic reaction coordinate (IRC) calculations to map energy barriers for sulfonyl group participation .

Q. How to evaluate potential bioactivity through in vitro assays, considering structural features like the ethylsulfonyl group?

- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. The ethylsulfonyl group may act as a hydrogen bond acceptor, so prioritize targets with polar active sites. For cytotoxicity, use cell viability assays (MTT/XTT) in cancer cell lines, comparing with structurally related acetamide derivatives .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Employ preparative HPLC with a C18 column (ACN/water gradient) for high-resolution separation. For scale-up, use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/MeOH/water solvent system. Membrane filtration (e.g., nanofiltration) can remove unreacted starting materials .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and computational docking studies?

- Methodological Answer : Reconcile discrepancies by:

- Validating assay conditions (e.g., buffer pH, co-solvents affecting solubility).

- Re-running docking simulations with explicit solvent models and flexible receptor side chains.

- Testing metabolite stability (e.g., LC-MS to detect degradation products that may inhibit activity) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.